molecular formula C21H19N3O4 B11076726 5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11076726
M. Wt: 377.4 g/mol
InChI Key: DZBVSUKLDIXIHJ-UHFFFAOYSA-N
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Description

5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of high-pressure and high-temperature conditions to facilitate the necessary chemical transformations. Additionally, the use of catalysts and solvents that are easily recyclable would be essential to make the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C21H19N3O4/c1-11-16-17(21(23-11)12-7-3-4-8-13(12)22-20(21)27)19(26)24(18(16)25)14-9-5-6-10-15(14)28-2/h3-11,16-17,23H,1-2H3,(H,22,27)

InChI Key

DZBVSUKLDIXIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3OC)C4(N1)C5=CC=CC=C5NC4=O

Origin of Product

United States

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